molecular formula C10H14N2O2 B8743684 2-Methyl-1-(4-nitrophenyl)propan-2-amine

2-Methyl-1-(4-nitrophenyl)propan-2-amine

Cat. No.: B8743684
M. Wt: 194.23 g/mol
InChI Key: YJTXREMGWWXMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(4-nitrophenyl)propan-2-amine is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-methyl-1-(4-nitrophenyl)propan-2-amine

InChI

InChI=1S/C10H14N2O2/c1-10(2,11)7-8-3-5-9(6-4-8)12(13)14/h3-6H,7,11H2,1-2H3

InChI Key

YJTXREMGWWXMCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

α,α-Dimethylphenethylamine hydrochloride (20 g, 108 mmol) was dissolved in concentrated sulfuric acid (40 mL). The solution was cooled to −10° C. Nitric acid (31 mL, 90%) was added dropwise over a 30 min period while maintaining a reaction temperature below −5° C. The solution was stirred an addition 45 min then poured over ice and allowed to warm to room temperature over night. The product was collected via filtration (13.7 g). Aqueous sodium hydroxide(l N) was added to the filtrate and the title compound was isolated as a clear oil.
Name
α,α-Dimethylphenethylamine hydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of phentermine (1.0 g) in chloroform (20 ml) was added dropwise to sulfuric acid (3.57 ml) at 0° C.; then fuming nitric acid (specific gravity=1.52; 2.8 ml) was added dropwise at 0° C. The reaction mixture was stirred at 0° C. for 2 h, made alkaline with water and a 2 N aqueous sodium hydroxide solution and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried with anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent, chloroform:methanol=9:1) to give 367 mg of the titled compound (yield, 28%).
Name
phentermine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.57 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
28%

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